Cas no 1125419-91-1 (1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one)

1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one is a synthetic compound with significant potential applications in medicinal chemistry. It exhibits a unique structural design, featuring a piperazin-2-one core linked to a 6-methoxypyrimidin-4-yl substituent and a 3-methoxyphenyl group. This compound demonstrates excellent solubility and stability, making it suitable for various synthetic transformations. Its versatile structure allows for further modification, which can be tailored to explore its pharmacological properties.
1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one structure
1125419-91-1 structure
商品名:1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one
CAS番号:1125419-91-1
MF:C17H20N4O3
メガワット:328.365703582764
CID:5309016
PubChem ID:39834502

1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one 化学的及び物理的性質

名前と識別子

    • AKOS040880844
    • 1125419-91-1
    • 1-(3-methoxybenzyl)-4-(6-methoxy-4-pyrimidinyl)-2-piperazinone
    • 1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one
    • F6806-5296
    • 1-[(3-Methoxyphenyl)methyl]-4-(6-methoxy-4-pyrimidinyl)-2-piperazinone
    • インチ: 1S/C17H20N4O3/c1-23-14-5-3-4-13(8-14)10-21-7-6-20(11-17(21)22)15-9-16(24-2)19-12-18-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3
    • InChIKey: IXINXOIDODXCHT-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=CC(OC)=C2)CCN(C2C=C(OC)N=CN=2)CC1=O

計算された属性

  • せいみつぶんしりょう: 328.15354051g/mol
  • どういたいしつりょう: 328.15354051g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 423
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 67.8Ų

じっけんとくせい

  • 密度みつど: 1.253±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 578.4±50.0 °C(Predicted)
  • 酸性度係数(pKa): 3.73±0.28(Predicted)

1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6806-5296-5μmol
1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one
1125419-91-1
5μmol
$94.5 2023-09-07
Life Chemicals
F6806-5296-20mg
1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one
1125419-91-1
20mg
$148.5 2023-09-07
Life Chemicals
F6806-5296-10mg
1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one
1125419-91-1
10mg
$118.5 2023-09-07
Life Chemicals
F6806-5296-4mg
1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one
1125419-91-1
4mg
$99.0 2023-09-07
Life Chemicals
F6806-5296-100mg
1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one
1125419-91-1
100mg
$372.0 2023-09-07
Life Chemicals
F6806-5296-2μmol
1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one
1125419-91-1
2μmol
$85.5 2023-09-07
Life Chemicals
F6806-5296-30mg
1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one
1125419-91-1
30mg
$178.5 2023-09-07
Life Chemicals
F6806-5296-20μmol
1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one
1125419-91-1
20μmol
$118.5 2023-09-07
Life Chemicals
F6806-5296-15mg
1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one
1125419-91-1
15mg
$133.5 2023-09-07
Life Chemicals
F6806-5296-40mg
1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one
1125419-91-1
40mg
$210.0 2023-09-07

1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one 関連文献

1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-oneに関する追加情報

Chemical Profile of 1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one (CAS No. 1125419-91-1)

1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one is a meticulously designed heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by the CAS number 1125419-91-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development. The molecular framework of this compound integrates several key pharmacophoric elements, including a piperazine moiety, a phenyl ring with a methoxy substituent, and a pyrimidine derivative, which collectively contribute to its multifaceted biological interactions.

The piperazine core is a well-documented scaffold in medicinal chemistry, renowned for its ability to modulate various biological pathways. Its structural versatility allows for the development of compounds with potential applications in treating neurological disorders, cardiovascular diseases, and infectious diseases. In particular, the presence of the 3-methoxyphenylmethyl group enhances the lipophilicity of the molecule, facilitating better membrane permeability and improving bioavailability—a critical factor in drug design. This feature is particularly relevant in the context of modern pharmacokinetic optimization strategies.

Complementing these structural attributes is the 6-methoxypyrimidin-4-yl substituent, which introduces additional binding potential with biological targets. Pyrimidine derivatives are widely recognized for their role in nucleic acid metabolism and have been successfully incorporated into numerous therapeutic agents. The methoxy group at the 6-position further fine-tunes the electronic properties of the pyrimidine ring, influencing its interaction with enzymes and receptors. This dual functionality—combining piperazine and pyrimidine moieties—makes 1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one a versatile candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of such compounds with unprecedented accuracy. Studies suggest that the piperazine moiety may interact with specific amino acid residues in protein targets, while the pyrimidine ring could engage in hydrogen bonding or π-stacking interactions. These insights are derived from high-resolution crystal structures of target proteins and have been validated through molecular dynamics simulations. Such computational approaches have significantly accelerated the drug discovery process, allowing for rapid screening of analogs and optimization of lead compounds.

The pharmacological profile of 1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one has been preliminarily investigated in several preclinical studies. Initial findings indicate that this compound exhibits moderate affinity for certain neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in mood regulation and cognitive function. Additionally, its interaction with enzymes such as cytochrome P450 (CYP) isoforms suggests potential metabolic pathways that could influence its bioavailability and toxicity profile. These observations underscore the importance of thorough pharmacokinetic studies to ensure safe and effective therapeutic applications.

In parallel, synthetic methodologies have been refined to facilitate scalable production of this compound. The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Advances in green chemistry principles have also been applied to minimize waste and improve atom economy during synthesis. Such sustainable approaches align with global efforts to promote environmentally responsible pharmaceutical manufacturing processes. The availability of high-purity batches ensures that researchers can conduct rigorous biological evaluations without compromising on quality control standards.

The integration of machine learning algorithms into drug discovery pipelines has further enhanced the potential of compounds like 1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one. Predictive models can identify promising derivatives based on structural features alone, reducing the time required for experimental validation. For instance, virtual screening has identified several analogs with enhanced potency against specific disease targets while maintaining favorable pharmacokinetic properties. This synergy between computational methods and experimental validation exemplifies modern drug discovery paradigms.

Future research directions include exploring the compound’s potential as an intermediate in more complex drug candidates or as a standalone therapeutic agent. Its unique combination of structural elements positions it as a valuable building block for designing next-generation therapeutics targeting multifaceted disease mechanisms. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications that address unmet medical needs.

In summary,1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one (CAS No. 1125419-91-1) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological activity. Ongoing research continues to uncover new insights into its mechanism of action and therapeutic potential, reinforcing its role as a key compound in contemporary drug development efforts.

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